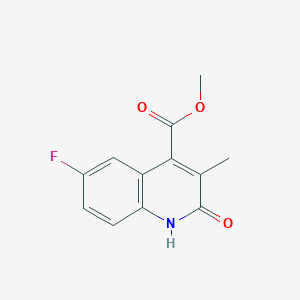![molecular formula C10H9ClN2OS B13876255 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline CAS No. 833474-42-3](/img/structure/B13876255.png)
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline typically involves the reaction of 3-chloro-4-methoxyaniline with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium carbonate in a solvent like dioxane or water, followed by heating . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-methoxyaniline: A related compound with similar structural features but lacking the thiazole ring.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole moiety and exhibit diverse biological activities.
Uniqueness
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline is unique due to its specific combination of a chloro-substituted aniline and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
833474-42-3 |
|---|---|
Fórmula molecular |
C10H9ClN2OS |
Peso molecular |
240.71 g/mol |
Nombre IUPAC |
3-chloro-4-(1,3-thiazol-4-ylmethoxy)aniline |
InChI |
InChI=1S/C10H9ClN2OS/c11-9-3-7(12)1-2-10(9)14-4-8-5-15-6-13-8/h1-3,5-6H,4,12H2 |
Clave InChI |
IGWUQCZRXYYZON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)Cl)OCC2=CSC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


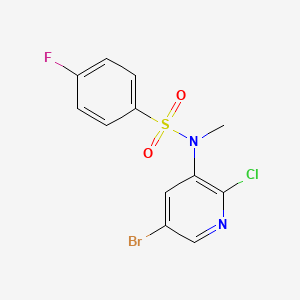
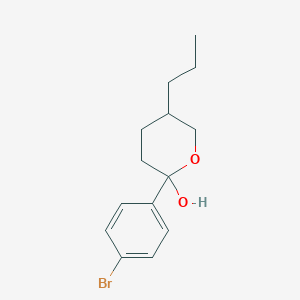


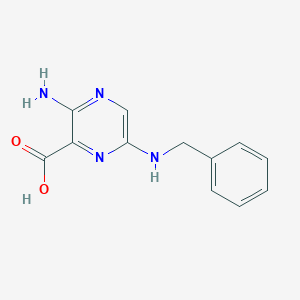
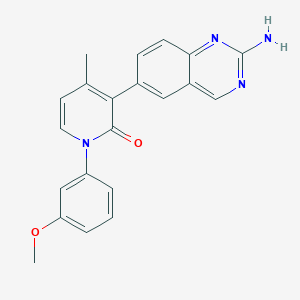



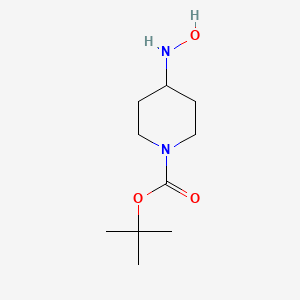
![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)
